molecular formula C8H11NO B3022743 4-[(Methylamino)methyl]phenol CAS No. 78507-19-4

4-[(Methylamino)methyl]phenol

Cat. No.: B3022743
CAS No.: 78507-19-4
M. Wt: 137.18 g/mol
InChI Key: AMKMYXVFAOJGGQ-UHFFFAOYSA-N
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Description

4-[(Methylamino)methyl]phenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, where a methylamino group is attached to the benzene ring through a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Methylamino)methyl]phenol can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with methylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-[(Methylamino)methyl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Biological Activity

4-[(Methylamino)methyl]phenol, also known as p-Hydroxybenzylmethylamine, is an organic compound with the molecular formula C₈H₁₁NO. This compound has garnered attention due to its diverse biological activities, particularly in the context of antimicrobial properties and its potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The structure of this compound features a phenolic ring with a methylamino group linked through a methylene bridge. This unique configuration enhances its reactivity and interaction with biological targets. The compound has a molecular weight of approximately 137.18 g/mol and is characterized by its potential to cause skin and eye irritation upon exposure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus , a common Gram-positive pathogen known for its ability to form biofilms and express virulence factors through quorum sensing mechanisms . The compound's ability to inhibit the quorum regulator SarA in S. aureus leads to reduced biofilm formation and down-regulation of crucial virulence genes such as fnbA, hla, and hld.

The mechanism through which this compound exerts its biological effects involves interaction with specific bacterial proteins. By targeting the SarA protein, the compound influences gene expression related to virulence, thereby disrupting the pathogenicity of S. aureus. In vitro studies have shown that treatment with this compound significantly decreases biofilm formation in clinical isolates .

Study 1: Inhibition of Biofilm Formation

In a study published in Frontiers in Microbiology, this compound was synthesized and evaluated for its antibiofilm activity against clinical strains of S. aureus. The results demonstrated a significant reduction in biofilm formation, particularly at concentrations around 1.25 μM, showcasing the compound's potential as an effective antibiofilm agent .

Treatment Concentration (μM)Percentage Biofilm Inhibition (%)
0100
0.575
1.085
1.2590

Study 2: Antivirulence Activity

Another investigation focused on the antivirulence properties of this compound highlighted its ability to down-regulate virulence gene expression in S. aureus. The study provided evidence that this compound could serve as a novel therapeutic agent against infections caused by this pathogen .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-(Methylamino)phenolLacks the methylene bridgePrimarily used as an analgesic
4-HydroxyanilineContains a hydroxyl group instead of methylaminoUsed mainly in dye manufacturing
4-MethoxyphenolContains a methoxy groupExhibits antioxidant properties
3-((Dimethylamino)methyl)phenolSimilar structure with dimethylaminoDifferent biological activities

The distinct combination of functional groups in this compound allows it to interact uniquely with biological systems, making it a candidate for further research into therapeutic applications.

Properties

IUPAC Name

4-(methylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKMYXVFAOJGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78507-19-4
Record name 4-[(methylamino)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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